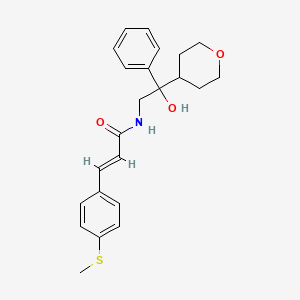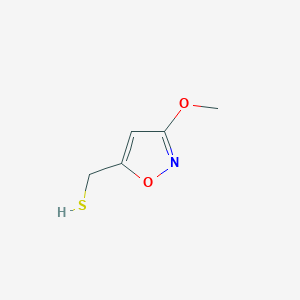
(3-Methoxy-1,2-oxazol-5-yl)methanethiol
カタログ番号:
B2360494
CAS番号:
2137581-29-2
分子量:
145.18
InChIキー:
YJGKMVYTDPCZAV-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methoxy-1,2-oxazol-5-yl)methanethiol” is a sulfur-containing organic compound. It has a CAS Number of 2137581-29-2 and a molecular weight of 145.18 . The IUPAC name for this compound is (3-methoxyisoxazol-5-yl)methanethiol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7NO2S/c1-7-5-2-4 (3-9)8-6-5/h2,9H,3H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 145.18 . Unfortunately, other specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results.科学的研究の応用
Electrophilic Alkylation and Nucleophilic Allylation
- Methoxy(phenylthio)methane, related to (3-Methoxy-1,2-oxazol-5-yl)methanethiol, undergoes electrophilic alkylation followed by nucleophilic allylation or propargylation, demonstrating its utility in synthetic chemistry (Sato, Okura, Otera, & Nozaki, 1987).
Self-Assembly on Electrodes
- Thiolated oligoarylene molecules, which include methoxy-terphenyl-methanethiol variants, can self-assemble as monolayers on polycrystalline gold electrodes. This is significant in the fabrication of organic field-effect transistors (OFETs), impacting electronic device manufacturing (Casalini et al., 2013).
Surface Interaction Studies
- Studies on methanethiol decomposition on Pt(111) surfaces reveal the formation of surface intermediates like thiomethoxy, which are crucial for understanding surface chemistry and catalysis (Koestner et al., 1985).
Adsorption and Transformation Studies
- Methanethiol, closely related to this compound, exhibits interesting adsorption and transformation behaviors on surfaces like Zirconia, which are important for catalytic and surface science studies (Ziolek, Saur, Lamotte, & Lavalley, 1994).
Kinetics of Synthesis and Decomposition
- Understanding the kinetics of methanethiol and dimethyl sulfide synthesis and decomposition provides insights into reaction mechanisms and catalyst surface interactions, which are essential in chemical engineering and catalysis (Mashkin, 1994).
Methane Activation Studies
- The activation of methane over Zn modified H-ZSM-5 zeolites, involving the formation of surface methoxy intermediates, is a crucial area of research in catalysis and energy conversion (Xu et al., 2012).
Synthesis and Crystal Structures
- Research on the synthesis and crystal structure of complexes containing S-rich bis(pyrazol-1-yl)methane ligands contributes to the field of organometallic chemistry and material science (Tang et al., 2002).
特性
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-7-5-2-4(3-9)8-6-5/h2,9H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKMVYTDPCZAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carb...
Cat. No.: B2360411
CAS No.: 777877-61-9
(5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone
Cat. No.: B2360412
CAS No.: 69639-81-2
Ethyl 4-oxo-3-phenyl-5-[[3-(trifluoromethyl)benzoyl]ami...
Cat. No.: B2360414
CAS No.: 851947-40-5
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-...
Cat. No.: B2360415
CAS No.: 1396633-24-1


![Ethyl 4-oxo-3-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2360414.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)
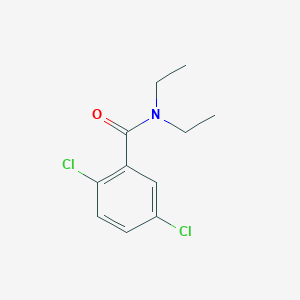




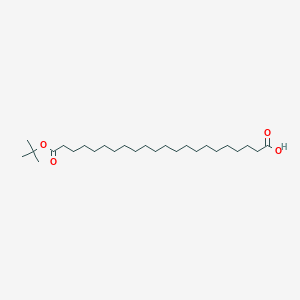

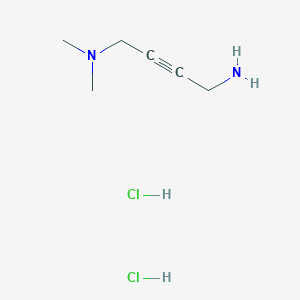
![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)
